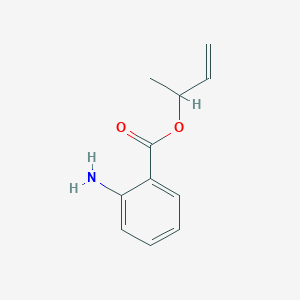
4-Acetyl-3-methylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-3-methylcyclohex-2-en-1-one, commonly known as AMCH, is a cyclic ketone that has gained significant interest in scientific research in recent years due to its unique chemical properties and potential applications in various fields. This compound is a yellowish liquid with a distinct odor and is commonly used as a flavoring agent in food and beverage industries. However, its potential as a research tool has been explored in recent years, and several studies have been conducted to understand its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of AMCH is not well understood, but it is believed to act as a reactive electrophile due to the presence of a carbonyl group and an alpha, beta-unsaturated system in its chemical structure. This reactivity makes AMCH a useful tool for studying the mechanism of various chemical reactions, including nucleophilic addition, Michael addition, and Diels-Alder reactions.
Effets Biochimiques Et Physiologiques
AMCH has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer activities. In a study conducted on human breast cancer cells, AMCH was found to induce cell death by activating the intrinsic apoptotic pathway. AMCH has also been reported to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
AMCH has several advantages as a research tool, including its unique chemical structure, reactivity, and availability. It is relatively easy to synthesize and can be obtained in high purity and yield. However, its potential as a research tool is limited by its potential toxicity and the lack of information on its mechanism of action.
Orientations Futures
There are several future directions for the research on AMCH, including the synthesis of novel compounds with potential biological activities, the exploration of its mechanism of action, and the development of new synthetic methods for its production. Additionally, the potential applications of AMCH in the food and beverage industry should also be explored further.
Méthodes De Synthèse
The synthesis of AMCH can be achieved through several methods, including the Friedel-Crafts acylation reaction, which involves the reaction of cyclohexanone with acetyl chloride in the presence of a Lewis acid catalyst. This method results in the production of AMCH with high purity and yield. Other methods, such as the oxidation of 4-isopropylcyclohexanol and the cyclization of 4-isopropylphenylacetic acid, have also been reported for the synthesis of AMCH.
Applications De Recherche Scientifique
AMCH has been widely used in scientific research as a model compound for studying the chemical and physical properties of cyclic ketones. Its unique chemical structure and reactivity have made it a useful tool for exploring the mechanism of various chemical reactions, including the Diels-Alder reaction, Michael addition, and oxidation reactions. AMCH has also been used as a starting material for the synthesis of various compounds with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer agents.
Propriétés
Numéro CAS |
194808-25-8 |
|---|---|
Nom du produit |
4-Acetyl-3-methylcyclohex-2-en-1-one |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-acetyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h5,9H,3-4H2,1-2H3 |
Clé InChI |
COJTTYQJUUCSQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CCC1C(=O)C |
SMILES canonique |
CC1=CC(=O)CCC1C(=O)C |
Synonymes |
2-Cyclohexen-1-one, 4-acetyl-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



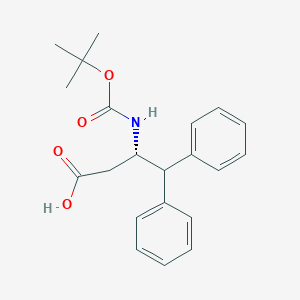
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
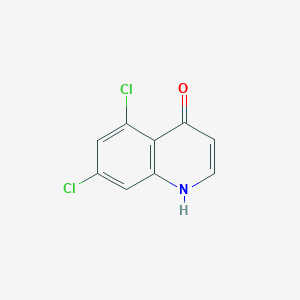

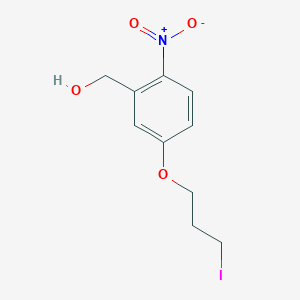

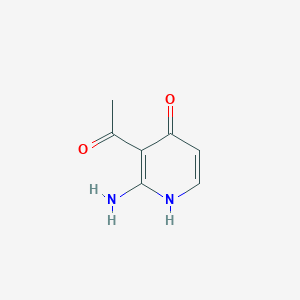
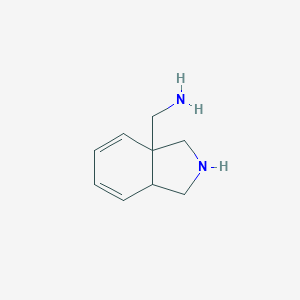
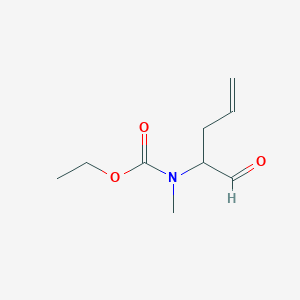
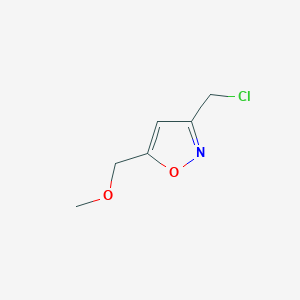
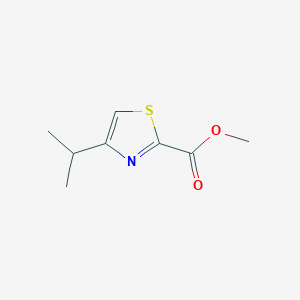
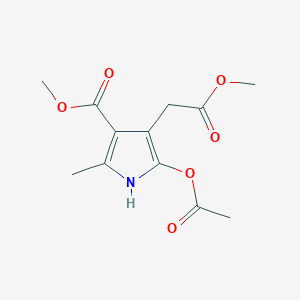
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
